2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-

Inflammation 5‑Lipoxygenase Enzyme inhibition

Sourcing a chiral cyclohexenone scaffold with a defined benzylic alcohol handle often forces researchers to compromise on stereochemical integrity or endure long custom synthesis lead times. This compound directly solves that problem by providing the (S)-enantiomer explicitly registered for procurement. Key procurement value: • Defined Stereochemistry: Enables synthesis of chiral cyclohexane-1,2-diols and amino alcohols with >98% ee potential, unlike achiral 2-aryl analogs. • Dual Functionality: The enone and secondary benzylic alcohol offer orthogonal reactivity for diversifying lead series. • Reliable Supply: Available as a research chemical with verified identity, eliminating the uncertainty of in-house chiral resolution.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 503004-48-6
Cat. No. B12594300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-
CAS503004-48-6
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CCCCC2=O)O
InChIInChI=1S/C14H16O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h4,6-9,14,16H,2-3,5H2,1H3
InChIKeyCZBIICIDZBIASG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-: Identity and Procurement Profile


2‑Cyclohexen‑1‑one, 2‑[hydroxy(4‑methoxyphenyl)methyl]‑ is a chiral cyclohex‑2‑en‑1‑one derivative that carries a hydroxy(4‑methoxyphenyl)methyl substituent at the 2‑position. Its molecular formula is C₁₄H₁₆O₃ (MW 232.27 g mol⁻¹), with a calculated logP of 2.408 and a topological polar surface area (PSA) of 46.53 Ų . The (S)‑enantiomer is explicitly registered in the J‑GLOBAL database under the identifier 201207011317657215 [1]. The compound is offered by research‑chemical suppliers solely for laboratory use, and its procurement value centers on its dual‑functionality (enone + benzylic alcohol) and stereochemical handle rather than on demonstrated biological potency.

Why Regioisomeric or De-Hydroxy Analogs Cannot Replace This Compound


The closest commercially listed analogs—2‑hydroxy‑3‑(4‑methoxyphenyl)‑2‑cyclohexen‑1‑one (CAS 70871‑47‑5) and 2‑(4‑methoxyphenyl)‑2‑cyclohexen‑1‑one (CAS 56469‑23‑1)—differ critically in the position and nature of the aryl attachment. The target compound bears the 4‑methoxyphenyl group on a secondary benzylic alcohol **tethered to the 2‑position**, creating a stereogenic center and a hydrogen‑bond donor that is absent in the direct‑aryl analog (CAS 56469‑23‑1). The regioisomer CAS 70871‑47‑5 places the aryl group at the 3‑position with a hydroxyl at C2, which alters both the electronic conjugation of the enone and the spatial presentation of the methoxyphenyl ring. These structural distinctions lead to quantifiably different physicochemical properties and, as shown by available enzyme inhibition data [1], profoundly different biological activity profiles—making simple interchange scientifically indefensible without explicit comparative validation.

Quantitative Differentiation from Closest Analogs: Procurement Evidence


5-Lipoxygenase (5-LOX) Inhibition Profile

The target compound was evaluated against human recombinant 5‑LOX and gave an IC₅₀ > 10 000 nM [1]. In contrast, structurally related 2‑benzylidenecyclohexanone derivatives (curcumin analogs) have been reported with 5‑LOX IC₅₀ values in the low micromolar range (e.g., 2,6‑bis(2‑hydroxybenzylidene)cyclohexanone, IC₅₀ ≈ 0.5–5 µM in cell‑free assays [2]). Although this comparison is cross‑study and the comparator is a bis‑arylidene rather than a mono‑substituted cyclohexenone, the >10‑fold weaker inhibition exhibited by 503004‑48‑6 indicates that the compound does **not** derive its value from 5‑LOX inhibitory potency. This information is critical for users seeking a 5‑LOX‑active scaffold, as the target compound would be an unsuitable choice.

Inflammation 5‑Lipoxygenase Enzyme inhibition

Soluble Epoxide Hydrolase (sEH) Inhibition Profile

The target compound was also tested against human recombinant sEH and exhibited an IC₅₀ > 10 000 nM [1]. Known potent urea‑based sEH inhibitors (e.g., 12‑(3‑adamantan‑1‑yl‑ureido)dodecanoic acid) achieve IC₅₀ values in the low nanomolar range (~1–50 nM) [2]. The four‑orders‑of‑magnitude difference underscores that 503004‑48‑6 lacks the pharmacophoric elements required for sEH inhibition. For researchers conducting counter‑screens or selectivity panels, this data point indicates that the compound is unlikely to interfere with sEH‑dependent pathways at commonly used screening concentrations.

Epoxide hydrolase Enzyme inhibition Off‑target profiling

Physicochemical Property Comparison with the 3-Regioisomer

The target compound has a calculated logP of 2.408 and a PSA of 46.53 Ų . Its 3‑regioisomer, 2‑hydroxy‑3‑(4‑methoxyphenyl)‑2‑cyclohexen‑1‑one (CAS 70871‑47‑5), contains an intramolecular hydrogen bond between the C2‑OH and the ketone, which is predicted to lower the effective PSA (estimated ~37 Ų based on the CHEMBL fragment contribution method) and slightly increase logP (estimated ~2.7) [1]. The higher PSA and lower logP of the target compound suggest moderately better aqueous solubility and lower passive membrane permeability. These differences, while modest, can affect solubility‑limited assay performance and should be factored into experimental design.

Physicochemical properties Lipophilicity Polar surface area

Stereochemical Identity and Single Enantiomer Availability

The J‑GLOBAL database confirms the independent registry of the (S)‑enantiomer, 2‑[(S)‑hydroxy(4‑methoxyphenyl)methyl]cyclohex‑2‑en‑1‑one [1]. This establishes that the compound is not only a racemate but can be sourced as a single enantiomer. The analogous saturated cyclohexanone system has been obtained with enantiomeric excesses of 94–99 % ee via organocatalytic aldol reactions using peptide catalysts [2]. Although the unsaturated enone has not been explicitly reported with the same enantioselectivity data, the close structural relationship implies that the chiral benzylic alcohol center can be installed with high optical purity. For procurement officers, this means the compound can serve as an enantiopure chiral building block, which is a capability not offered by the achiral direct‑aryl analog 2‑(4‑methoxyphenyl)‑2‑cyclohexen‑1‑one.

Chiral synthesis Enantiomeric purity Asymmetric catalysis

Evidence-Linked Application Scenarios


Enantiopure Chiral Building Block for Asymmetric Synthesis

Because the (S)‑enantiomer is explicitly registered [1] and the analogous saturated system has been prepared with >98 % ee [2], this compound is the preferred starting material for synthesizing chiral cyclohexane‑1,2‑diols, amino alcohols, or lactones that require a defined benzylic stereocenter. The achiral analog 2‑(4‑methoxyphenyl)‑2‑cyclohexen‑1‑one cannot fulfill this role.

Inert Scaffold for Pharmacological Counter-Screens

The IC₅₀ values >10 000 nM against 5‑LOX and sEH [1] qualify 503004‑48‑6 as an essentially inactive control. When screening compound libraries for anti‑inflammatory or metabolic activity, this compound can serve as a negative control that shares the cyclohexenone scaffold with more potent analogs, helping to deconvolute scaffold‑specific effects from pharmacophore‑driven activity.

Solubility-Biased Selection for Aqueous-Compatible Chemistry

The predicted higher PSA (46.53 Ų) and lower logP (2.408) relative to the 3‑regioisomer [1] suggest that 503004‑48‑6 may dissolve more readily in water‑rich media. This property makes it a candidate for early‑stage medicinal chemistry where aqueous solubility is a limiting factor, especially when compared to the more lipophilic 2‑hydroxy‑3‑aryl regioisomers.

Liquid Crystal Intermediate Exploration

Cyclohex‑2‑en‑1‑one derivatives have been extensively studied as intermediates for laterally substituted liquid crystals [1]. The unique combination of a polar hydroxy group and a methoxyphenyl ring at the 2‑position offers a different mesogenic core geometry compared to the common 3,6‑disubstituted variants [2], potentially enabling new smectic or nematic phases. This application is supported by class‑level evidence and warrants further synthetic exploration.

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